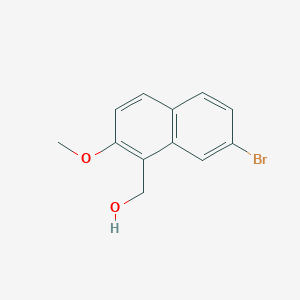
(7-Bromo-2-methoxynaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a methanol group at the 1st position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methoxynaphthalen-1-yl)methanol typically involves the bromination of 2-methoxynaphthalene followed by the introduction of a methanol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 7th position. The resulting intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the bromination and methanol introduction steps.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-2-methoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methoxynaphthalen-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 7-Bromo-2-methoxynaphthalen-1-ylmethanal or 7-Bromo-2-methoxynaphthalen-1-ylmethanoic acid.
Reduction: 2-Methoxynaphthalen-1-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-2-methoxynaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (7-Bromo-2-methoxynaphthalen-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The methanol group can also play a role in its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
2-Methoxynaphthalen-1-ylmethanol: Similar structure but lacks the bromine atom.
7-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
Uniqueness
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is unique due to the combination of the bromine atom, methoxy group, and methanol group on the naphthalene ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H11BrO2 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
(7-bromo-2-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
IEKNMBOVIUXWEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















